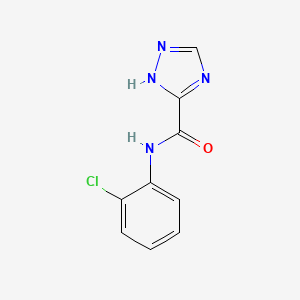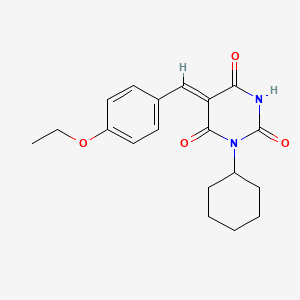
2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide, also known as BDP-9066, is a small molecule drug that has received significant attention in the scientific community due to its potential therapeutic applications. This compound exhibits potent activity against various cancer cell lines and has shown promise in preclinical studies as a potential anti-cancer agent.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide is not fully understood. However, it is believed to exert its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDAC activity, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing DNA damage. This compound has also been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide is its potent anti-cancer activity. Furthermore, this compound exhibits a relatively low toxicity profile, which makes it an attractive candidate for further development as an anti-cancer agent. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide. One area of research is to further elucidate the mechanism of action of this compound. Another area of research is to optimize the synthesis method of this compound to improve its yield and solubility. Furthermore, future studies should focus on the in vivo efficacy and toxicity of this compound in animal models. Finally, future studies should explore the potential of this compound in combination with other anti-cancer agents to improve its efficacy.
Métodos De Síntesis
The synthesis of 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the bromination of 2-chlorobenzamide to obtain 2-bromo-benzamide. The next step involves the reaction of 2-bromo-benzamide with 4,6-dimethyl-2-pyridinylamine to obtain the final product, this compound. The overall yield of the synthesis is approximately 50%.
Aplicaciones Científicas De Investigación
2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide has been extensively studied for its potential anti-cancer activity. In vitro studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, in vivo studies have shown that this compound exhibits significant anti-tumor activity in mouse xenograft models of breast and lung cancer.
Propiedades
IUPAC Name |
2-bromo-N-(4,6-dimethylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-9-7-10(2)16-13(8-9)17-14(18)11-5-3-4-6-12(11)15/h3-8H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNLOEKMMGMCCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5700350.png)



![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5700379.png)





![4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine](/img/structure/B5700426.png)

